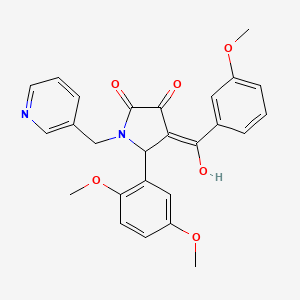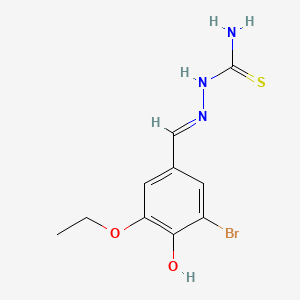
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone typically involves the reaction of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone group to other functional groups such as amines.
Substitution: The bromine atom in the benzaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone involves its interaction with various molecular targets. The thiosemicarbazone group can chelate metal ions, which may inhibit the function of metalloenzymes. Additionally, the compound can interact with cellular proteins and DNA, leading to disruption of cellular processes and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
3-Bromo-4-hydroxybenzaldehyde: Shares a similar benzaldehyde structure but lacks the ethoxy and thiosemicarbazone groups.
5-Bromo-3,4-dihydroxybenzaldehyde: Contains additional hydroxyl groups, which may confer different chemical properties.
3-Bromo-5-ethoxy-4-methoxybenzaldehyde: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
3-Bromo-5-ethoxy-4-hydroxybenzaldehyde thiosemicarbazone is unique due to the presence of both the ethoxy and thiosemicarbazone groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H12BrN3O2S |
|---|---|
分子量 |
318.19 g/mol |
IUPAC名 |
[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C10H12BrN3O2S/c1-2-16-8-4-6(3-7(11)9(8)15)5-13-14-10(12)17/h3-5,15H,2H2,1H3,(H3,12,14,17)/b13-5+ |
InChIキー |
FFLKJGTXAKFCKG-WLRTZDKTSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=S)N)Br)O |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=S)N)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(propan-2-yl)benzyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B13373830.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373841.png)
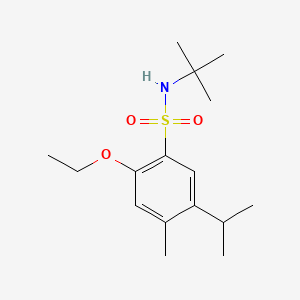
![N-{[6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine](/img/structure/B13373851.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13373854.png)
![N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B13373869.png)
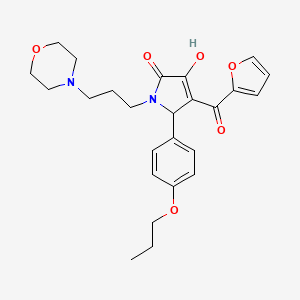
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373880.png)
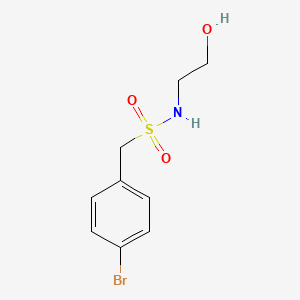
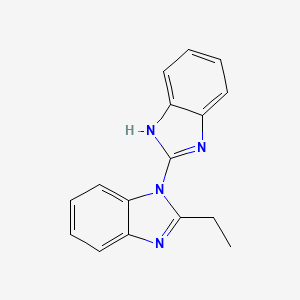
![methyl 4-{[1-[2-(diethylamino)ethyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13373897.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13373901.png)
![6-(2-Chloro-4-nitrophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373908.png)
